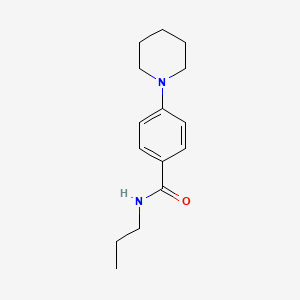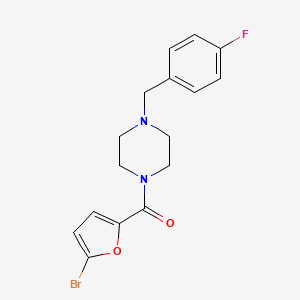![molecular formula C19H17IN2O2S B4755882 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4755882.png)
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
Vue d'ensemble
Description
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as IMPQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to have antiviral activity by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potential for drug development due to its various pharmacological properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research on 6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development for various diseases.
Applications De Recherche Scientifique
6-iodo-3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
6-iodo-3-(4-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2S/c1-12(2)11-25-19-21-17-9-4-13(20)10-16(17)18(23)22(19)14-5-7-15(24-3)8-6-14/h4-10H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXAAJMRPPRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(4-methoxyphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4755807.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4755810.png)
![N,N-diethyl-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4755816.png)
![1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4755821.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4755832.png)
![8-[(2,6-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4755839.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4755850.png)
![2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4755863.png)
![3-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thien-2-yl)-4-methoxybenzamide](/img/structure/B4755868.png)
![N,N-diallyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4755873.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4755877.png)
![N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4755888.png)